1-(2-Chloro-4-hydroxyphenyl)propan-2-one
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Overview
Description
1-(2-Chloro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO2 and a molar mass of 184.62 g/mol This compound is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where chloroacetone is reacted with a substituted phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance the efficiency of the reaction .
Chemical Reactions Analysis
1-(2-Chloro-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions include substituted phenylpropanones, alcohols, and ketones .
Scientific Research Applications
1-(2-Chloro-4-hydroxyphenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can influence the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(2-Chloro-4-hydroxyphenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other substituted phenylpropanones . While phenylacetone is known for its use in the synthesis of amphetamines, this compound is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical properties and reactivity .
Similar Compounds
- Phenylacetone
- 1-Phenylpropan-2-one
- 4-Hydroxyphenylacetone
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C9H9ClO2 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
InChI Key |
TZBUXTHDRNONLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)O)Cl |
Origin of Product |
United States |
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